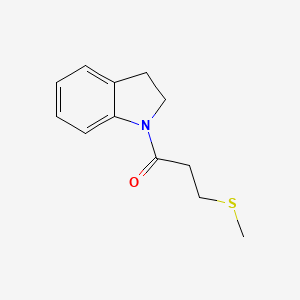![molecular formula C11H19N3O B7510995 N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TMPM or TAK-659. TMPM has gained significant attention in scientific research due to its potential application in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
The mechanism of action of TMPM involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. BCR activation plays a crucial role in the survival and proliferation of B-cells, which are involved in various autoimmune disorders and cancers. Inhibition of BTK by TMPM leads to the death of B-cells and can potentially be used as a therapeutic approach for the treatment of autoimmune disorders and cancers.
Biochemical and physiological effects:
TMPM has been shown to have various biochemical and physiological effects. Studies have shown that TMPM inhibits the activity of BTK, leading to the death of cancer cells and B-cells. TMPM has also been shown to reduce the production of various cytokines, which are involved in the inflammatory response. This reduction in cytokine production can potentially be used as a therapeutic approach for the treatment of various autoimmune disorders.
实验室实验的优点和局限性
One of the significant advantages of TMPM in lab experiments is its specificity towards BTK. TMPM selectively inhibits the activity of BTK, leading to minimal off-target effects. However, one of the limitations of TMPM is its poor solubility in water, which can make its use in lab experiments challenging.
未来方向
1. Combination therapy: TMPM can potentially be used in combination with other drugs for the treatment of various diseases, including cancers and autoimmune disorders.
2. Development of new analogs: The synthesis of new analogs of TMPM with improved solubility and potency can potentially lead to the development of more effective drugs.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of TMPM in humans.
4. Identification of new targets: Further research is needed to identify new targets for TMPM, which can potentially lead to the development of new drugs for the treatment of various diseases.
Conclusion:
TMPM is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. Its specificity towards BTK makes it a promising drug candidate for the treatment of cancers and autoimmune disorders. Further research is needed to evaluate its safety and efficacy in humans and to identify new targets for its application.
合成方法
The synthesis of TMPM involves the reaction of 1-methylpyrazole with 2,2-dimethylpropionyl chloride in the presence of a base. The resulting product is then purified through various chromatographic techniques.
科学研究应用
TMPM has been extensively studied for its potential application in the treatment of various diseases. One of the significant areas of research is its use in the treatment of cancer. Studies have shown that TMPM inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and can potentially be used as a therapeutic approach for the treatment of various types of cancer.
属性
IUPAC Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)7-9-6-12-14(5)8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQANIOBFKJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

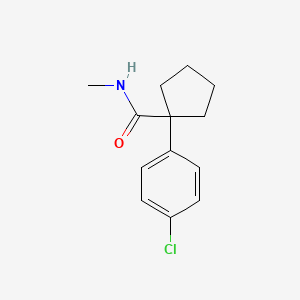
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
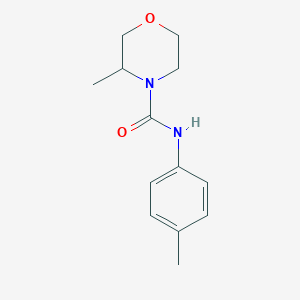
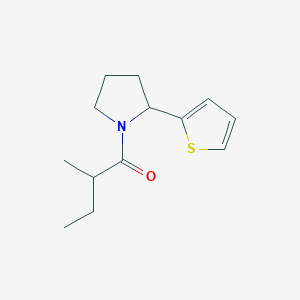
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
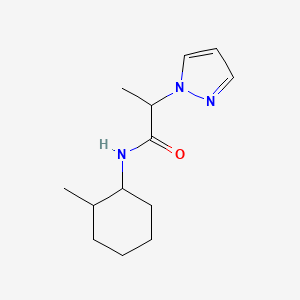
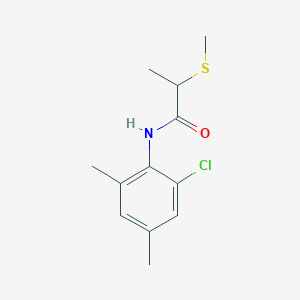
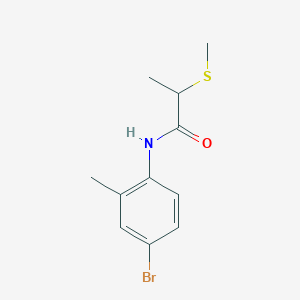
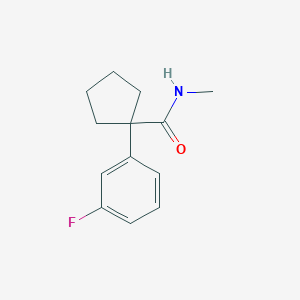
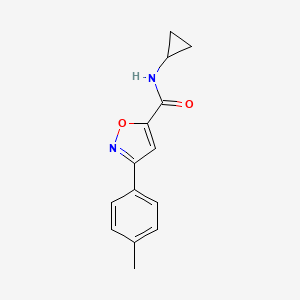
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
